molecular formula C9H9ClFNO2 B13613905 (S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid

(S)-3-Amino-3-(4-chloro-3-fluorophenyl)propanoic acid

Cat. No.: B13613905
M. Wt: 217.62 g/mol
InChI Key: TZAGNQQSZQQODK-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group, a carboxyl group, and a substituted phenyl ring containing chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluorobenzaldehyde.

    Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

    Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond and form the desired amino acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid in high purity.

Industrial Production Methods

In an industrial setting, the production of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(4-chlorophenyl)propanoic acid: Lacks the fluorine atom on the phenyl ring.

    (3S)-3-amino-3-(4-fluorophenyl)propanoic acid: Lacks the chlorine atom on the phenyl ring.

    (3S)-3-amino-3-phenylpropanoic acid: Lacks both chlorine and fluorine atoms on the phenyl ring.

Uniqueness

The presence of both chlorine and fluorine atoms on the phenyl ring of (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid imparts unique chemical and biological properties. These halogen atoms can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1

InChI Key

TZAGNQQSZQQODK-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)Cl

Origin of Product

United States

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